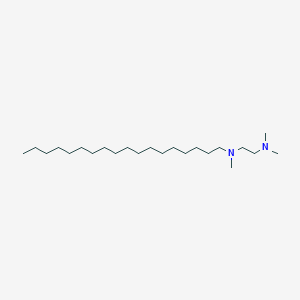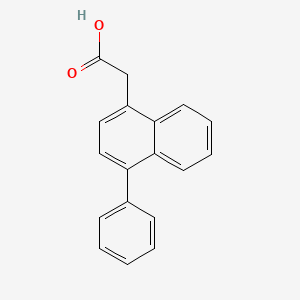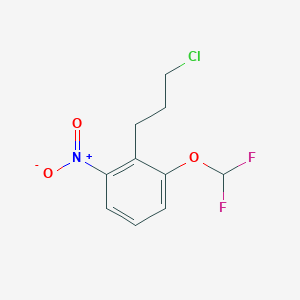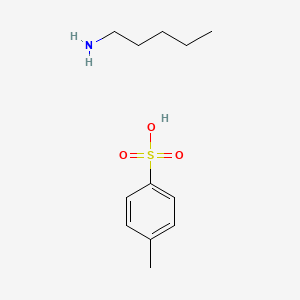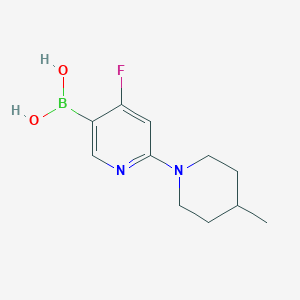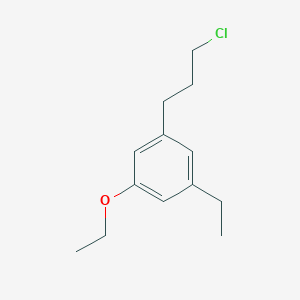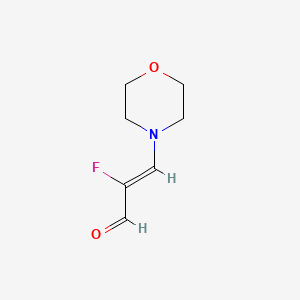
(Z)-2-fluoro-3-morpholino-prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- is an organic compound with the molecular formula C7H10FNO2 It is characterized by the presence of a fluorine atom and a morpholine ring attached to a propenal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- typically involves organic synthesis reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the fluorine and morpholine groups onto the propenal structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring consistent quality and quantity. The process would likely include steps such as purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated propenal derivatives and morpholine-containing compounds. Examples are:
- 2-Propenal, 2-chloro-3-(4-morpholinyl)-
- 2-Propenal, 2-bromo-3-(4-morpholinyl)-
Uniqueness
2-Propenal, 2-fluoro-3-(4-morpholinyl)-, (Z)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the propenal backbone with the morpholine ring also contributes to its distinct properties .
Propiedades
Número CAS |
152873-67-1 |
|---|---|
Fórmula molecular |
C7H10FNO2 |
Peso molecular |
159.16 g/mol |
Nombre IUPAC |
(Z)-2-fluoro-3-morpholin-4-ylprop-2-enal |
InChI |
InChI=1S/C7H10FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h5-6H,1-4H2/b7-5- |
Clave InChI |
OTANGTDQNPVIGE-ALCCZGGFSA-N |
SMILES isomérico |
C1COCCN1/C=C(/C=O)\F |
SMILES canónico |
C1COCCN1C=C(C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


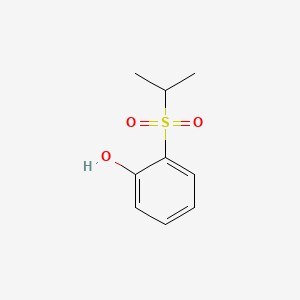
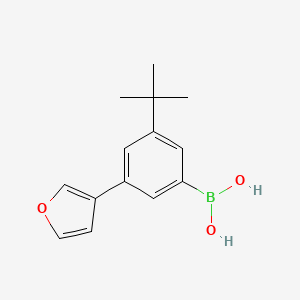
![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)
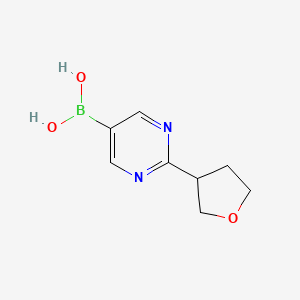
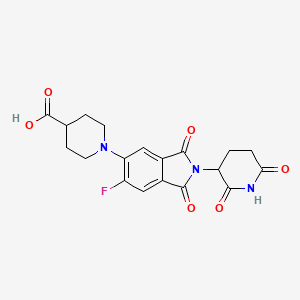
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)
